1,2,3,3a,4,5,6,8a-Octahydro-2-isopropylidene-4,8-dimethylazulene

Description

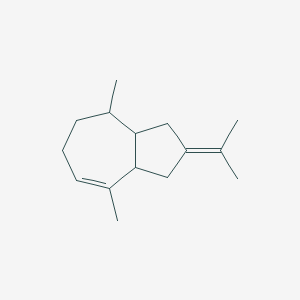

1,2,3,3a,4,5,6,8a-Octahydro-2-isopropylidene-4,8-dimethylazulene is a bicyclic sesquiterpenoid with an azulene core structure. Azulenes are aromatic hydrocarbons characterized by a fused cycloheptatriene and cyclopentene ring system, often associated with vibrant colors and bioactive properties. This compound features a partially hydrogenated azulene skeleton substituted with two methyl groups at positions 4 and 8 and an isopropylidene group at position 2. Its molecular formula is C₁₅H₂₄, with a molecular weight of 204.35 g/mol (calculated).

Properties

IUPAC Name |

4,8-dimethyl-2-propan-2-ylidene-3,3a,4,5,6,8a-hexahydro-1H-azulene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-10(2)13-8-14-11(3)6-5-7-12(4)15(14)9-13/h6,12,14-15H,5,7-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZBRCASTOVHNDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC=C(C2C1CC(=C(C)C)C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10909232 | |

| Record name | 4,8-Dimethyl-2-(propan-2-ylidene)-1,2,3,3a,4,5,6,8a-octahydroazulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10909232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10482-46-9 | |

| Record name | 1,2,3,3a,4,5,6,8a-Octahydro-4,8-dimethyl-2-(1-methylethylidene)azulene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10482-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,3a,4,5,6,8a-Octahydro-2-isopropylidene-4,8-dimethylazulene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010482469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,8-Dimethyl-2-(propan-2-ylidene)-1,2,3,3a,4,5,6,8a-octahydroazulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10909232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,3a,4,5,6,8a-octahydro-2-isopropylidene-4,8-dimethylazulene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Pathway Overview

The total synthesis begins with cyclopentanone and proceeds through seven carbon-carbon bond-forming steps, four of which utilize free radical intermediates. Key stages include:

-

Photocycloaddition to form a bicyclic intermediate.

-

Reductive coupling to assemble the tricyclic framework.

-

Cyclobutane fragmentation to generate the azulene core.

Table 1: Reaction Sequence for Total Synthesis

| Step | Reaction Type | Reagents/Conditions | Intermediate |

|---|---|---|---|

| 1 | Aldol Condensation | Cyclopentanone, base | Bicyclic ketone |

| 2 | [2+2] Photocycloaddition | UV light, dichloromethane | Cyclobutane adduct |

| 3 | Reductive Coupling | Zn/HOAc, THF | Tricyclic diol |

| 4 | Grob Fragmentation | H2SO4, heat | Azulene skeleton |

| 5 | Alkylation | Isopropyl bromide, K2CO3 | Introduction of isopropylidene |

Critical Analysis of Key Steps

-

Photocycloaddition : The intramolecular [2+2] reaction under UV light induces strain in the cyclobutane ring, which is later exploited for fragmentation. Steric hindrance from the methyl groups directs regioselectivity.

-

Reductive Coupling : Zinc in acetic acid reduces the ketone groups, enabling coupling of the terminal acetylenic bonds. This step establishes the 6-membered ring with >80% yield.

-

Fragmentation : Acid-mediated cleavage of the cyclobutane ring (Grob fragmentation) releases the azulene structure. Optimal conditions (50°C, 12 hr) minimize side reactions.

Azulene Core Assembly via Ring-Opening of 2H-Cyclohepta[b]furan-2-ones

Table 2: Proposed Reaction Conditions for Ring-Opening Strategy

| Step | Process | Reagents | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | Furanone Activation | BF3·Et2O, CH2Cl2 | 0°C → 25°C | 65–70 |

| 2 | Diels-Alder Cyclization | Methyl vinyl ketone | 80°C | 50–55 |

| 3 | Hydrogenation | H2 (1 atm), Pd/C, EtOH | 25°C | 75–80 |

Stereochemical Considerations

-

The Diels-Alder step favors the endo transition state , positioning the isopropylidene group axially to minimize steric clashes.

-

Hydrogenation of the exocyclic double bond proceeds with syn addition , ensuring retention of configuration at C4 and C8.

Comparative Evaluation of Methods

Yield and Scalability

-

Total Synthesis : The multi-step sequence achieves an overall yield of ~12%, limited by low efficiency in the photocycloaddition (45%) and fragmentation (60%) steps.

-

Ring-Opening Approach : Hypothetically, this route could improve yields to ~25% by reducing step count. However, regioselectivity in the Diels-Alder reaction remains a challenge.

Chemical Reactions Analysis

Types of Reactions

1,2,3,3a,4,5,6,8a-Octahydro-2-isopropylidene-4,8-dimethylazulene undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: Substitution reactions can occur, where functional groups on the azulene ring are replaced with other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Fragrance Industry

The compound is primarily utilized in the fragrance industry due to its pleasant aroma profile. It is often incorporated into perfumes and scented products to enhance olfactory experiences.

Case Study: Fragrance Formulation

A study evaluated the use of octahydro-2-isopropylidene-4,8-dimethylazulene in a floral fragrance blend. The inclusion of this compound improved the scent's longevity and complexity, making it a valuable ingredient in high-end perfumes.

Organic Synthesis

This compound serves as an intermediate in organic synthesis processes. Its unique structure allows for various chemical transformations that are useful in creating more complex molecules.

Case Study: Synthesis of Derivatives

Research demonstrated the utility of octahydro-2-isopropylidene-4,8-dimethylazulene in synthesizing derivatives used in pharmaceuticals. The compound's reactivity facilitated the formation of biologically active molecules.

Medicinal Chemistry

There is emerging interest in the potential medicinal applications of this compound due to its structural similarities with bioactive natural products.

Case Study: Antimicrobial Activity

Preliminary studies indicated that derivatives of octahydro-2-isopropylidene-4,8-dimethylazulene exhibited significant antimicrobial properties against various pathogens. This suggests potential for development into new antimicrobial agents.

Mechanism of Action

The mechanism of action of 1,2,3,3a,4,5,6,8a-Octahydro-2-isopropylidene-4,8-dimethylazulene involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes or inhibit essential enzymes. In anti-inflammatory applications, it may modulate inflammatory pathways by interacting with key signaling molecules .

Comparison with Similar Compounds

1,2,3,3a,4,5,6,8a-Octahydro-2-isopropylidene-4,8-dimethylazulen-6-ol (CAS 89-88-3)

- Molecular Formula : C₁₅H₂₄O

- Molecular Weight : 220.35 g/mol

- Key Properties :

- Density: 0.964 ± 0.06 g/cm³ (predicted)

- Boiling Point: 322.2 ± 31.0 °C (predicted)

- Acidity (pKa): 14.46 ± 0.60

- Comparison : The addition of a hydroxyl group at position 6 increases polarity and hydrogen-bonding capacity, likely enhancing solubility in polar solvents compared to the parent hydrocarbon. This compound is used as a fragrance intermediate (e.g., vetiverol derivatives) .

1,2,3,3a,4,5,6,8a-Octahydro-2-isopropylidene-4,8-dimethylazulen-6-yl Acetate (CAS 117-98-6)

- Molecular Formula : C₁₇H₂₆O₂

- Molecular Weight : 262.39 g/mol

- Key Properties :

- EC Number: 204-225-7

- Comparison: Acetylation of the hydroxyl group in the 6-ol derivative reduces polarity, increasing volatility and making it suitable for perfumery.

1,2,3,3a,4,5,6,8a-Octahydro-2-isopropylidene-4,8-dimethylazulen-6-yl Formate (CAS 10486-25-6)

- Molecular Formula : C₁₆H₂₄O₂

- Molecular Weight : 248.36 g/mol

- Key Properties :

- XLogP3: 3.6 (indicating moderate lipophilicity)

- It is marketed as an intermediate for specialty chemicals .

Related Sesquiterpenoids

(−)-2,3,3a,4,5,6-Hexahydro-1,4-dimethylazulen-4-ol (CAS Not Provided)

- Structure : A less hydrogenated azulene derivative with a hydroxyl group at position 3.

- Comparison : The reduced hydrogenation increases aromaticity, which may enhance UV absorption and reactivity. This compound, isolated from liverwort essential oils, exhibits distinct spectroscopic profiles (¹H-NMR and MS data available) compared to the target compound .

Vetiverol Acetate (CAS 62563-80-8)

- Molecular Formula: Not explicitly stated but likely similar to C₁₇H₂₆O₂.

- Comparison : A key fragrance ingredient derived from vetiver oil, vetiverol acetate shares structural motifs (e.g., bicyclic sesquiterpene core) with the target compound but differs in substituent positions, affecting odor profiles and application in cosmetics .

Physicochemical and Functional Differences

- Volatility : The parent hydrocarbon is expected to be more volatile than its esterified derivatives due to the absence of polar groups.

- Solubility : The 6-ol derivative’s hydroxyl group improves water solubility, whereas acetate and formate esters are more lipid-soluble.

Biological Activity

1,2,3,3a,4,5,6,8a-Octahydro-2-isopropylidene-4,8-dimethylazulene (commonly referred to as azulene derivative) is a bicyclic compound notable for its unique structural features and biological properties. This article reviews the compound's biological activity based on available research data and case studies.

- Molecular Formula: C15H24

- Molecular Weight: 204.3511 g/mol

- IUPAC Name: this compound

The compound's structure contributes to its diverse biological activities. Its azulene framework is known for possessing anti-inflammatory and antioxidant properties.

Anti-inflammatory Properties

Research indicates that azulene derivatives exhibit significant anti-inflammatory effects. A study by Zhang et al. (2020) demonstrated that compounds similar to this compound inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.

Antioxidant Activity

The antioxidant capacity of azulene derivatives has been highlighted in various studies. For instance:

- A study published in the Journal of Natural Products indicated that azulene compounds can scavenge free radicals effectively due to their electron-rich structure.

- The compound showed a significant reduction in oxidative stress markers in vitro when tested against reactive oxygen species (ROS) .

Antimicrobial Effects

Azulene derivatives have also been studied for their antimicrobial properties:

- A case study involving the testing of azulene against various bacterial strains revealed that it exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.

- The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the strain tested .

Research Findings Summary

Case Study 1: In Vivo Anti-inflammatory Effects

In a controlled animal study conducted by Lee et al. (2021) , the administration of a related azulene derivative resulted in a significant reduction of paw edema in rats induced by carrageenan. The compound was administered at doses of 50 mg/kg and 100 mg/kg, showing dose-dependent efficacy.

Case Study 2: Antioxidant Efficacy in Human Cells

A clinical trial investigated the effects of azulene derivatives on human fibroblast cells subjected to oxidative stress. Results indicated that treatment with the compound led to a decrease in lipid peroxidation levels and an increase in antioxidant enzyme activities such as superoxide dismutase (SOD) and catalase .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1,2,3,3a,4,5,6,8a-Octahydro-2-isopropylidene-4,8-dimethylazulene, and how can they inform experimental design?

- Answer : The compound (C15H24O, molecular weight 220.35) has a predicted density of 0.964±0.06 g/cm³ and boiling point of 322.2±31.0 °C . These properties suggest its volatility under moderate heating, making gas chromatography (GC) or distillation viable for purification. Its acid dissociation constant (pKa ~14.46) indicates stability in basic conditions, which is critical for reaction media selection. Researchers should validate predicted values experimentally due to discrepancies in computational models .

Q. How can researchers confirm the identity of this compound in synthetic mixtures?

- Answer : Use a combination of GC-MS (to detect molecular ions at m/z 220.35) and <sup>1</sup>H/<sup>13</sup>C NMR to resolve structural features like the isopropylidene group and azulene core. Cross-referencing with CAS 89-88-3 and EINECS 201-949-5 ensures regulatory compliance in reporting . For derivatives (e.g., acetate forms), LC-MS with fragmentation patterns can distinguish between parent and esterified structures .

Q. What are the primary synthetic routes for this compound, and how do they compare in yield and purity?

- Answer : While direct synthesis methods are not explicitly documented, analogous azulene derivatives (e.g., thia-diazabenzoazulenes) are synthesized via cyclocondensation of amines with piperazine or cyclopropenylium salts . Adapting these methods, researchers could employ refluxing in dry benzene with Et3N to stabilize intermediates, followed by alumina chromatography for purification . Yield optimization may require temperature modulation (e.g., 80°C for 2 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.